Cas no 30925-11-2 (Boc-N-Methyl-L-phenylglycine)

Boc-N-Methyl-L-phenylglycine 化学的及び物理的性質
名前と識別子
-
- Boc-N-Methyl-L-phenylglycine
- Boc-N-Me-Phg-OH
- (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid
- (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-2-phenylacetic acid
- Boc-L-MePhg-OH
- Boc-Nalpha-methyl-L-phenylglycine
- Boc-N-Me-L-Phg-OH
- (S)-[(tert-butoxycarbonyl)(methyl)amino](phenyl)acetic acid
- (S)-1-(N-tert-butoxycarbonyl-N-methylamino)-1-phenylacetic acid
- (S)-N-t-Boc-phenylsarcosine
- AmbotzBAA1259
- Boc-Nalpha-methyl-L-phenylglyc
- Boc-N-Me-Phe-OH
- Boc-N-methyl-(S)-2-phenylglycine
- N-(tert-butoxy)-N-methyl-phenylglycine
- N-(tert-butyloxycarbonyl)phenylsarcosine
- N-methyl-Boc-phenylglycine
- N-tertbutoxycarbonyl-N-methyl-phenylgycine
- DTXSID60426681
- (2S)-2-{[(tert-butoxy)carbonyl](methyl)amino}-2-phenylacetic acid
- 30925-11-2
- boc-N-me-phg-oh, AldrichCPR
- N-alpha-(t-Butyloxycarbonyl)-N-alpha-methyl-L-phenylglycine
- (2s)-(boc-(methyl)amino)(phenyl)acetic acid
- SCHEMBL994016
- AKOS016001117
- AS-42706
- MFCD00038799
- CS-0154825
- (S)-2-(tert-butoxycarbonyl(methyl)amino)-2-phenylacetic acid
- Boc-MePhg-OH
-
- MDL: MFCD00038799
- インチ: 1S/C14H19NO4/c1-14(2,3)19-13(18)11(12(16)17)15(4)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,16,17)/t11-/m1/s1
- InChIKey: COABPHLHHQAKPL-NSHDSACASA-N
- ほほえんだ: CC(C)(C)OC(=O)N(C)[C@@H](C1=CC=CC=C1)C(=O)O
計算された属性
- せいみつぶんしりょう: 265.13100
- どういたいしつりょう: 265.131
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 329
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.8A^2
- 疎水性パラメータ計算基準値(XlogP): 2.4
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: 118.9-124.4°C
- ふってん: 384.6±31.0 °C at 760 mmHg
- フラッシュポイント: 186.4±24.8 °C
- 屈折率: 1.533
- PSA: 66.84000
- LogP: 2.67920
- じょうきあつ: 0.0±0.9 mmHg at 25°C
Boc-N-Methyl-L-phenylglycine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 危険レベル:IRRITANT
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Boc-N-Methyl-L-phenylglycine 税関データ
- 税関コード:2922509090
- 税関データ:
中国税関コード:
2922509090概要:
2922509090.他のアミノアルコールフェノール類/アミノ酸フェノール類及び他の酸素含有アミノ化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査要約:
2922509090。他のアミノアルコールフェノール、アミノ酸フェノール、その他の酸素機能を有するアミノ化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
Boc-N-Methyl-L-phenylglycine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-326477-1g |
Boc-Nalpha-methyl-L-phenylglycine, |
30925-11-2 | 1g |
¥2647.00 | 2023-09-05 | ||
Fluorochem | M03225-1g |
Boc-N-Me-Phg-OH |
30925-11-2 | >99% | 1g |
£111.00 | 2022-02-28 | |
AAPPTec | MBU101-1g |
Boc-MePhg-OH |
30925-11-2 | 1g |
$50.00 | 2024-07-20 | ||
TRC | B674963-250mg |
Boc-N-methyl-L-phenylglycine |
30925-11-2 | 250mg |
$ 50.00 | 2022-06-06 | ||
AAPPTec | MBU101-5g |
Boc-MePhg-OH |
30925-11-2 | 5g |
$185.00 | 2024-07-20 | ||
Apollo Scientific | OR929168-1g |
Boc-N-methyl-(S)-2-phenylglycine |
30925-11-2 | 98% | 1g |
£24.00 | 2025-02-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B915483-1g |
Boc-N-Me-Phg-OH |
30925-11-2 | 95% | 1g |
¥210.60 | 2022-09-29 | |
SHENG KE LU SI SHENG WU JI SHU | sc-326477A-5 g |
Boc-Nalpha-methyl-L-phenylglycine, |
30925-11-2 | 5g |
¥10,559.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-293856A-5 g |
Boc-L-MePhg-OH, |
30925-11-2 | 5g |
¥4,054.00 | 2023-07-11 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WV913-5g |
Boc-N-Methyl-L-phenylglycine |
30925-11-2 | 98% | 5g |
900.0CNY | 2021-07-10 |
Boc-N-Methyl-L-phenylglycine 関連文献
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
Boc-N-Methyl-L-phenylglycineに関する追加情報
Boc-N-Methyl-L-phenylglycine (CAS No. 30925-11-2): A Versatile Building Block in Peptide Synthesis and Drug Development
Boc-N-Methyl-L-phenylglycine (CAS No. 30925-11-2) is a valuable amino acid derivative widely used in the synthesis of peptides and pharmaceuticals. This compound, also known as tert-Butyloxycarbonyl-N-methyl-L-phenylglycine, is a key intermediate in the development of various bioactive molecules and therapeutic agents. Its unique chemical structure and reactivity make it an essential component in the arsenal of synthetic chemists and medicinal chemists.
The Boc (tert-butyloxycarbonyl) protecting group in Boc-N-Methyl-L-phenylglycine is crucial for controlling the reactivity of the amino group during peptide synthesis. This protecting group can be readily removed under mild acidic conditions, allowing for precise control over the sequence and properties of the resulting peptides. The N-methyl substitution on the amino acid backbone enhances the stability and bioavailability of the final products, making it particularly useful in the design of protease-resistant peptides and drug delivery systems.
Recent advancements in the field of peptide chemistry have highlighted the importance of Boc-N-Methyl-L-phenylglycine in the development of novel therapeutic agents. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that peptides containing this compound exhibit enhanced binding affinity to specific receptors, leading to improved pharmacological profiles. This finding has significant implications for the treatment of various diseases, including neurodegenerative disorders, cancer, and infectious diseases.
In addition to its role in peptide synthesis, Boc-N-Methyl-L-phenylglycine has been explored for its potential in drug delivery systems. Researchers at the University of California, San Francisco, have developed a novel delivery platform that utilizes this compound to enhance the solubility and stability of poorly soluble drugs. The platform has shown promising results in preclinical studies, demonstrating improved bioavailability and reduced side effects compared to traditional formulations.
The chemical structure of Boc-N-Methyl-L-phenylglycine consists of a phenylglycine backbone with an N-methyl substitution and a Boc protecting group on the amino terminus. The phenyl ring provides aromatic character, which can influence interactions with biological targets, while the N-methyl group enhances steric hindrance, potentially modulating protein binding and metabolic stability. The Boc protecting group ensures that the amino group remains inert during synthetic manipulations, allowing for sequential coupling reactions without unwanted side reactions.
Synthesis of Boc-N-Methyl-L-phenylglycine typically involves several steps, starting with the protection of L-phenylglycine using tert-butanol and diisopropylethylamine under anhydrous conditions. The resulting Boc-protected L-phenylglycine is then methylated using methyl iodide or another suitable methylating agent. The final product is purified through recrystallization or column chromatography to ensure high purity and consistency.
The versatility of Boc-N-Methyl-L-phenylglycine extends beyond its use in peptide synthesis. It has also found applications in organocatalysis, where it serves as a chiral auxiliary to promote enantioselective reactions. A recent study published in *Chemical Communications* reported that this compound can be used as a catalyst for asymmetric Michael additions, yielding products with high enantiomeric excess. This discovery opens new avenues for the synthesis of chiral molecules with potential pharmaceutical applications.
In conclusion, Boc-N-Methyl-L-phenylglycine (CAS No. 30925-11-2) is a multifaceted compound with significant implications for peptide chemistry, drug development, and organocatalysis. Its unique chemical properties make it an indispensable tool for researchers working on innovative therapeutic agents and advanced materials. As research continues to uncover new applications for this compound, its importance in the field of medicinal chemistry is likely to grow even further.
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